molecular formula C24H19N3OS B5758907 N-(3-METHYLPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N-(3-METHYLPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B5758907
M. Wt: 397.5 g/mol
InChI Key: QQWDAWMYSJWQJP-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound, and a thiourea group, which contains sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 3-methylphenyl isothiocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide, providing an alternative to traditional agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes in microbial cells.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]UREA: Similar structure but with an oxygen atom instead of sulfur in the thiourea group.

    N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOCARBAMATE: Similar structure but with an additional oxygen atom in the thiocarbamate group.

Uniqueness

N-(3-METHYLPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the presence of both the quinoline and thiourea moieties, which confer distinct electronic and steric properties. These properties contribute to its diverse range of applications and its ability to interact with various molecular targets.

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-16-8-7-11-18(14-16)25-24(29)27-23(28)20-15-22(17-9-3-2-4-10-17)26-21-13-6-5-12-19(20)21/h2-15H,1H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDAWMYSJWQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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